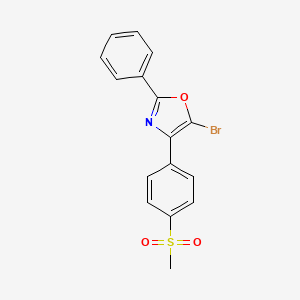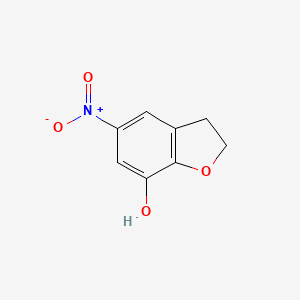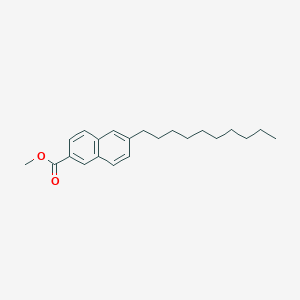![molecular formula C10H15ClN2O2S B13878917 N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide is an organic compound with the molecular formula C10H15ClN2O2S It is characterized by the presence of a chlorophenyl group, a methylamino group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide typically involves the reaction of 4-chlorobenzylamine with ethylene oxide, followed by the introduction of a methanesulfonamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]methanesulfonamide
- N-[2-(4-chlorophenyl)thio]ethyl]methanesulfonamide
Uniqueness
N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a methanesulfonamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15ClN2O2S |
|---|---|
Molecular Weight |
262.76 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide |
InChI |
InChI=1S/C10H15ClN2O2S/c1-16(14,15)13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12-13H,6-8H2,1H3 |
InChI Key |
GAIUCEWLNRONIT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCNCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



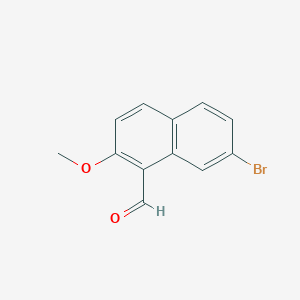
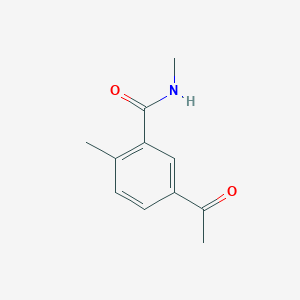

![Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B13878855.png)
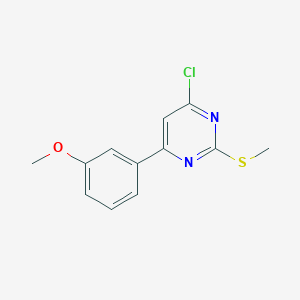
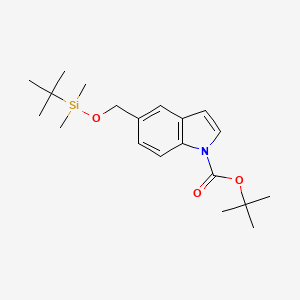
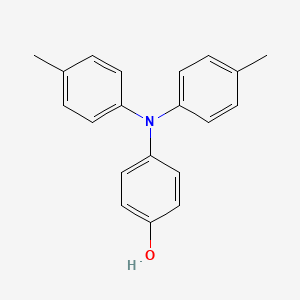
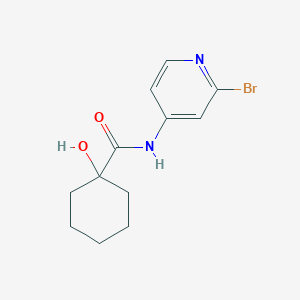
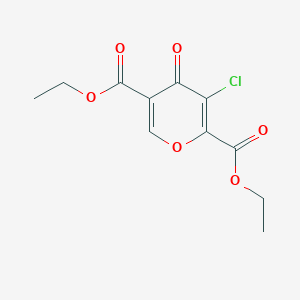
![5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)
